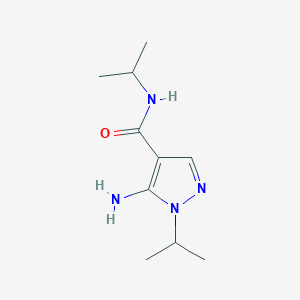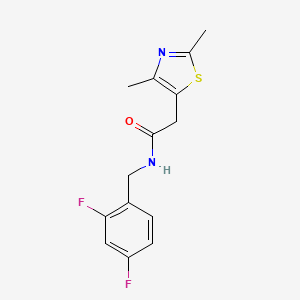![molecular formula C24H24N4O2S3 B2849489 2-((7-oxo-2-thioxo-3-(o-tolyl)-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)-N-(4-phenylbutan-2-yl)acetamide CAS No. 1021251-54-6](/img/no-structure.png)
2-((7-oxo-2-thioxo-3-(o-tolyl)-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)-N-(4-phenylbutan-2-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-((7-oxo-2-thioxo-3-(o-tolyl)-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)-N-(4-phenylbutan-2-yl)acetamide is a useful research compound. Its molecular formula is C24H24N4O2S3 and its molecular weight is 496.66. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Antimicrobial Activity
Novel thiazolidinone derivatives containing thieno[d]pyrimidine-4-one moiety were synthesized and exhibited promising in vitro antimicrobial activity against both gram-positive and gram-negative bacteria as well as fungal strains. This highlights the potential application of such compounds in developing new antimicrobial agents (I. H. El Azab & S. Abdel‐Hafez, 2015).
Anticancer Activity
Compounds synthesized from reactions involving thiazolo[4,5-d]pyrimidines and other heteroaryl groups have been evaluated for their anticancer activity. Studies have shown that many of these compounds exhibit moderate to high anticancer activity against human breast carcinoma cell lines, indicating their potential use in cancer research and therapy (A. Abdelhamid et al., 2016).
Synthesis and Biological Evaluation
Research on thieno[3,4-d]pyrimidines has led to the synthesis of new compounds with varied biological activities. These studies demonstrate the versatility of these compounds in synthesizing derivatives that could serve as bases for further pharmacological research. For example, derivatives have shown anti-inflammatory properties, suggesting potential applications in treating inflammation-related diseases (A. Amr et al., 2007).
Heterocyclic Chemistry
The exploration of reactions involving 3-oxo-N-phenylbutanethioamide with 5-amino-1H-1,2,4-triazoles resulted in the formation of various heterocyclic compounds. This research contributes to the broader field of heterocyclic chemistry, offering insights into synthetic pathways that could be exploited for the development of new chemical entities with potential applications in medicine and agriculture (V. Britsun et al., 2006).
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the synthesis of two key intermediates, which are then coupled to form the final product. The first intermediate is a thiazole derivative, while the second intermediate is an amide derivative. The two intermediates are then coupled using appropriate coupling agents to form the final product.", "Starting Materials": [ "2-amino-4-methylthiazole", "o-tolyl isothiocyanate", "4-phenylbutan-2-amine", "acetic anhydride", "triethylamine", "N,N-dimethylformamide", "ethyl acetate", "sodium bicarbonate", "sodium chloride", "water" ], "Reaction": [ "Step 1: Synthesis of 2-(o-tolyl)thiazol-4-yl isothiocyanate by reacting 2-amino-4-methylthiazole with o-tolyl isothiocyanate in the presence of triethylamine and N,N-dimethylformamide.", "Step 2: Synthesis of N-(4-phenylbutan-2-yl)acetamide by reacting 4-phenylbutan-2-amine with acetic anhydride in the presence of triethylamine and N,N-dimethylformamide.", "Step 3: Synthesis of 2-((7-oxo-2-thioxo-3-(o-tolyl)-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)-N-(4-phenylbutan-2-yl)acetamide by coupling 2-(o-tolyl)thiazol-4-yl isothiocyanate with 7-oxo-2-thioxo-3-(4-phenylbutan-2-yl)-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidine-5-thiol in the presence of triethylamine and N,N-dimethylformamide. The resulting product is then purified using ethyl acetate, sodium bicarbonate, sodium chloride, and water." ] } | |
CAS番号 |
1021251-54-6 |
分子式 |
C24H24N4O2S3 |
分子量 |
496.66 |
IUPAC名 |
2-[[3-(2-methylphenyl)-7-oxo-2-sulfanylidene-6H-[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl]-N-(4-phenylbutan-2-yl)acetamide |
InChI |
InChI=1S/C24H24N4O2S3/c1-15-8-6-7-11-18(15)28-21-20(33-24(28)31)22(30)27-23(26-21)32-14-19(29)25-16(2)12-13-17-9-4-3-5-10-17/h3-11,16H,12-14H2,1-2H3,(H,25,29)(H,26,27,30) |
InChIキー |
WEQJAVXVYDXHSZ-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1N2C3=C(C(=O)NC(=N3)SCC(=O)NC(C)CCC4=CC=CC=C4)SC2=S |
溶解性 |
not available |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(2-Oxabicyclo[2.1.1]hexan-1-yl)ethanamine](/img/structure/B2849406.png)

![N-[(3-methylpyridin-2-yl)methyl]acetamide](/img/structure/B2849412.png)
![2-[4-(5-Ethyl-6-methylpyrimidin-4-yl)piperazin-1-yl]-6-fluoro-1,3-benzoxazole](/img/structure/B2849413.png)
![N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-2,3-dimethoxybenzamide](/img/structure/B2849416.png)
![3-cinnamylbenzofuro[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2849418.png)

![3-(2-Hydroxyethoxy)-1-methyl-5-[(2-methylpropan-2-yl)oxycarbonylamino]pyrazole-4-carboxylic acid](/img/structure/B2849420.png)

![N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3-butoxybenzamide](/img/structure/B2849422.png)
![Ethyl 2-[6-(2,3-dimethylphenyl)-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetate](/img/structure/B2849423.png)

![[4-[4-(Trifluoromethyl)phenyl]-1,3-thiazol-2-yl]methanamine;hydrochloride](/img/structure/B2849429.png)
